molecular formula C20H22ClNO3 B6418216 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091129-05-3

2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No. B6418216
CAS RN: 1091129-05-3
M. Wt: 359.8 g/mol
InChI Key: UNCLNTPZBPUFBI-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, also known as 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 320.29 g/mol and a melting point of 121.5-122.5 °C. It is soluble in water and ethanol, and insoluble in ether and benzene. It has a strong odor and is toxic in large doses.

Scientific Research Applications

2-Chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a versatile compound used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds and pharmaceuticals, as well as in the preparation of heterocyclic compounds. It is also used as a catalyst in organic reactions such as the hydroxylation of alkenes. Additionally, it is used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

2-Chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide acts as a catalyst in organic reactions. It is believed to act by forming a covalent bond with the substrate, leading to the formation of a new product. This is followed by the release of the catalyst, allowing the reaction to proceed.
Biochemical and Physiological Effects
2-Chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has not been tested for its effects on humans or animals. However, it is known to be toxic in large doses and should be handled with caution.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide in laboratory experiments has several advantages. It is a readily available and inexpensive reagent, making it a cost-effective choice for researchers. Additionally, it is highly soluble in water and ethanol, making it easy to work with in aqueous solutions. However, it is not soluble in ether or benzene, making it unsuitable for use in these solvents.

Future Directions

The use of 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide in scientific research is still in its early stages. Future research could focus on developing new methods for its synthesis, as well as exploring its potential applications in the synthesis of biologically active molecules. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, research could be conducted to explore the potential toxicity of the compound and to develop methods for its safe handling and disposal.

Synthesis Methods

The synthesis of 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can be achieved through a multi-step reaction. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenol in the presence of an aqueous base such as sodium hydroxide to form 4-chloro-2-methoxybenzoyl chloride. This is then reacted with N-methylbenzamide in the presence of a base such as sodium hydroxide to form 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide.

properties

IUPAC Name

2-chloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCLNTPZBPUFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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